4-(Piperidin-1-yl)butan-2-one
Description
4-(Piperidin-1-yl)butan-2-one is a ketone derivative featuring a piperidine ring attached to the butan-2-one backbone. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. Piperidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity and structural versatility. Such compounds often serve as intermediates in drug development, particularly for central nervous system (CNS) agents or opioid analogs .
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZPGQVBNOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16635-03-3 | |
| Record name | 4-(piperidin-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues of Butan-2-one Derivatives
The following table summarizes key butan-2-one derivatives with distinct substituents, their applications, and biological activities:
4-(Phenylsulfanyl)butan-2-one
- Mechanism: Inhibits tyrosinase activity (non-competitive), reducing melanin synthesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins .
- Safety: Low cytotoxicity (cell viability >90% at 50 µM in B16-F10 melanoma cells) .
- Applications : Superior to arbutin in skin whitening; suitable for medical cosmetology .
4-(4-Hydroxyphenyl)butan-2-one
- Maximum concentrations range from 0.1% (leave-on products) to 0.5% (rinse-off products) .
Piperidine Derivatives (e.g., this compound)
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